Molecular Weight-Viscosity: Polybutene vs. PIB
The functional differentiation of polybutene derived from but-1-ene and (E)-but-2-ene (CAS 119275-53-5) against high-purity polyisobutylene (PIB) alternatives lies in its molecular weight–viscosity relationship and thermal degradation profile. While both materials are used as viscosity modifiers, polybutene produced from mixed n-butenes exhibits a distinct depolymerization behavior: higher molecular weight grades thermally degrade to lower molecular weight polybutenes and eventually to butene monomers, a characteristic leveraged in 'clean-burning' lubricant additives [1]. In contrast, PIB (polyisobutylene) exhibits different molecular weight–viscosity correlations, and its narrower monomeric composition can lead to incompatibility with certain mineral oil blends. DAELIM polybutene (representative of mixed butene copolymers) achieves kinematic viscosities spanning 5 to 4,900 cSt at 100 °C by modulating the number average molecular weight (Mn) from 300 to 2,500 g/mol , whereas pure PIB may require significantly higher Mn values to achieve equivalent thickening, impacting shear stability and low-temperature performance.
| Evidence Dimension | Kinematic Viscosity Range (100 °C) |
|---|---|
| Target Compound Data | 5 - 4,900 cSt |
| Comparator Or Baseline | DAELIM Polybutene (Mixed Butene Copolymer) |
| Quantified Difference | Correlated Mn: 300 - 2,500 g/mol |
| Conditions | ASTM D-445; Capillary Viscometer |
Why This Matters
Procurement specifications must target a specific Mn or viscosity grade (e.g., 200-235 cSt vs. 4,100-4,600 cSt) to ensure functional performance, as generic 'polybutene' substitutions can deviate by a factor of 1,000 in viscosity.
- [1] Wikipedia. Polybutene. Thermal Degradation and Viscosity Relationship. View Source
